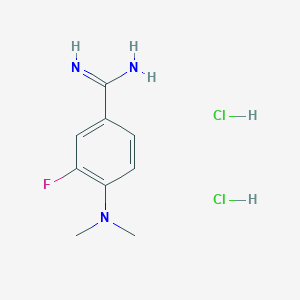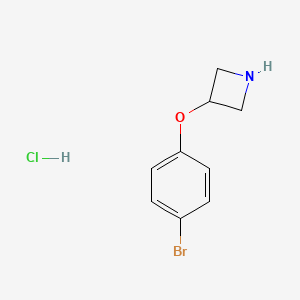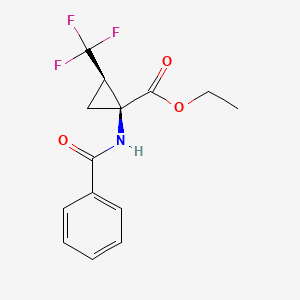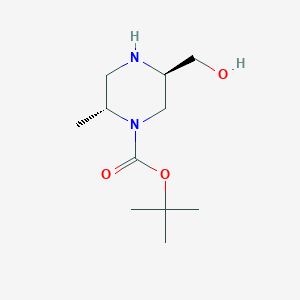
4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride
Übersicht
Beschreibung
4-(Dimethylamino)benzylamine dihydrochloride is a compound that has been referenced in various scientific resources . It has the linear formula (CH3)2NC6H4CH2NH2 · 2HCl .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(Dimethylamino)benzaldehyde, has been analyzed. Its molecular formula is C9H11NO and its molecular weight is 149.1897 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Dimethylamino)benzaldehyde, have been studied. Its melting point is 347 K and its boiling point is 449.7 K at 0.023 bar .
Wissenschaftliche Forschungsanwendungen
Dual Fluorescence in Stilbenes
4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride is a compound that plays a role in the study of dual fluorescence phenomena in push-pull stilbenes. Research has utilized various time-resolved techniques to confirm the presence of dual fluorescence, where the intramolecular charge transfer (ICT) transition is associated with conformational changes in the molecule. This is demonstrated in the synthesis of trans-4-dimethylamino-4′-carbomethoxystilbene, where the compound's structure and solvent polarity significantly influence ICT transitions (Pines, Pines, Steele, & Papper, 2016).
Amyloid Imaging in Alzheimer's Disease
In Alzheimer's disease research, compounds structurally related to 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride are used in PET amyloid imaging. Such compounds have been instrumental in early detection and understanding the pathophysiological mechanisms of amyloid deposits in the brain. The research highlights the significance of PET amyloid imaging techniques in evaluating antiamyloid therapies for Alzheimer's disease (Nordberg, 2007).
Direct Enumeration of Bacteria
The compound's derivatives are used in staining techniques for the direct enumeration of bacteria in environmental samples. This method involves fluorochrome staining followed by epifluorescent microscopic direct counts, significantly contributing to our understanding of bacterial roles in microbial food webs (Kepner & Pratt, 1994).
Psychotropic Activity Research
Research into the psychotropic activity of phosphorylacetohydrazides and other phosphorylated carboxylic acids derivatives has identified compounds like 4-dimethylaminophenyl, 2’-chloroethoxyphosphorylacetic acid hydrazide (CAPAH). These compounds exhibit properties such as improving memory and learning, showing neuroprotective properties, and correcting behavioral disorders in models of Alzheimer’s disease, highlighting their potential as drugs with psychotropic activity (Semina, Baychurina, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(dimethylamino)-3-fluorobenzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c1-13(2)8-4-3-6(9(11)12)5-7(8)10;;/h3-5H,1-2H3,(H3,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNVZTQTSQSRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=N)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)


![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)





